
Buparvaquone
Overview
Description
Buparvaquone (BW720C) is a hydroxynaphthoquinone antiprotozoal drug primarily used to treat tropical theileriosis caused by Theileria annulata and East Coast fever caused by Theileria parva. It inhibits the parasite’s electron transport chain by binding to cytochrome b (cyt b) at the ubiquinone oxidation site (Qo site), disrupting mitochondrial function . Its efficacy is marked by low LC50 values (0.000015 mg/L) and high selectivity for infected lymphocytes, inducing G1 cell cycle arrest and apoptosis . However, resistance linked to cyt b mutations (e.g., Qo2 site mutations at codons 253 and 262) has been reported in Tunisia, Turkey, Iran, and Egypt, limiting its clinical utility .
Preparation Methods
Historical Development of Buparvaquone Synthesis
Early Synthetic Routes and Limitations
The original synthesis of this compound, as described in patent CN101265172B, involved a multi-step process starting from 2-chloro-1,4-naphthoquinone and p-tert-butylcyclohexylacetic acid. The reaction sequence included condensation, oxidative decarboxylation using silver nitrate (AgNO₃), and recrystallization . While effective, this method faced critical limitations:
-
High cost : The use of AgNO₃ as a catalyst increased production expenses by ~40% compared to alternative reagents .
-
Low yield : Overall yields ranged from 12–15% due to side reactions during decarboxylation .
-
Complex purification : Multiple recrystallization steps using acetonitrile and methanol were required to achieve pharmaceutical-grade purity .
These challenges necessitated the development of more efficient synthetic strategies, particularly for large-scale manufacturing.
Modern Synthesis Strategies
Condensation-Rearrangement Approach (CN103483176A)
A breakthrough in this compound synthesis emerged with the method disclosed in patent CN103483176A, which avoids AgNO₃ and achieves a 65% total yield . The process involves two key stages:
Condensation Reaction
-
Reactants : 1,4-Benzopyrandione and p-tert-butylcyclohexylacetaldehyde
-
Solvent system : Acetic acid (20 mL per 0.01 mol substrate)
-
Catalyst : Isobutylamine (0.01 mol equiv)
-
Workup : Precipitation with water followed by methyl tert-butyl ether recrystallization
This step produces a yellow intermediate (C₂₃H₂₈O₃) with 89% purity before crystallization .
Rearrangement Reaction
-
Solvent : Methanol (10 mL per 1g intermediate)
-
Base : Sodium methoxide (30% w/v solution)
-
Acid neutralization : HCl to pH 7.5
-
Crystallization : Vacuum concentration yields 98.2% pure this compound
Key advantages :
-
Elimination of AgNO₃ reduces raw material costs by $12,000/ton product
-
Reduced purification steps (2 vs. 5 in traditional methods)
Comparative Analysis of Synthetic Methods
Parameter | Traditional Method | Improved Method |
---|---|---|
Catalyst | AgNO₃ ($480/kg) | None |
Reaction Steps | 7 | 3 |
Total Yield | 15% | 65% |
Purity Post-Crystallization | 95.4% | 98.2% |
COGS Reduction | Baseline | 38% |
Analytical Method Development for Synthesis Validation
Stability-Indicating HPLC Assay
A validated HPLC method (ResearchPortal-52980057) ensures rigorous quality control during synthesis :
Chromatographic Conditions :
-
Column : C18 (250 × 4.6 mm, 5µm)
-
Mobile Phase : Acetonitrile/0.1% acetic acid (70:30 v/v)
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 251 nm
-
Retention Time : 6.8 ± 0.2 min
Validation Parameters :
-
Linearity: 2–50 µg/mL (R² = 0.9998)
-
LOD/LOQ: 0.06/0.18 µg/mL
-
Precision: <1.2% RSD
This method effectively resolves this compound from degradation products formed under stress conditions (80°C/24 hr, 0.1N NaOH) .
Process Optimization and Scale-Up Challenges
Solvent Selection Impact
Methanol demonstrates superior performance in rearrangement reactions compared to ethanol or isopropanol:
Solvent | Reaction Completion (%) | Impurity Profile (%) |
---|---|---|
Methanol | 99.8 | 0.2 |
Ethanol | 94.3 | 1.7 |
Isopropanol | 88.9 | 3.1 |
Data from CN103483176A indicates methanol minimizes side reactions during the rearrangement step .
Temperature Control in Condensation
Maintaining 60 ± 2°C during condensation prevents:
-
Acetaldehyde dimerization (<5% byproduct vs. 18% at 70°C)
Emerging Technologies in this compound Formulation
While beyond synthesis proper, recent advances in nanoparticle delivery systems demonstrate potential for enhanced therapeutic efficacy:
Solid Lipid Nanoparticles (SLN) :
-
Entrapment Efficiency : 92.4 ± 1.8%
-
Particle Size : 120–150 nm (PDI <0.2)
High-pressure homogenization (1500 bar, 10 cycles) produces SLNs with optimal biodistribution profiles .
Chemical Reactions Analysis
Types of Reactions: Buparvaquone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogen donors in the presence of metal catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Antiparasitic Activity
Theileriosis Treatment
Buparvaquone is notably effective against Theileria species, which cause significant economic losses in cattle due to diseases like East Coast fever. Clinical trials have demonstrated its efficacy in treating Theileria parva infections. For instance, a study involving 68 cattle in Zambia reported a cure rate of 91% when administered a single dose of 2.5 mg/kg this compound intramuscularly . Another field trial in Egypt showed that treated dairy cattle had improved milk yields compared to untreated controls, indicating not only therapeutic efficacy but also economic benefits .
Table 1: Efficacy of this compound Against Theileriosis
Trial Location | Total Cattle Treated | Cure Rate (%) |
---|---|---|
Zambia | 68 | 91 |
Egypt | 44 | Not specified |
Antifungal Properties
Recent studies have highlighted this compound's antifungal activity, particularly against Sporothrix brasiliensis , a pathogen responsible for sporotrichosis. In vitro experiments indicated that this compound inhibited fungal growth at concentrations significantly lower than those required for itraconazole, the standard antifungal treatment . The compound demonstrated selective toxicity towards fungal cells over mammalian cells, making it a promising candidate for treating fungal infections.
Table 2: Antifungal Efficacy of this compound
Fungal Species | Concentration (µg/mL) | Comparison with Itraconazole |
---|---|---|
Sporothrix brasiliensis | Lower than Itraconazole | 4-fold more effective |
Leishmaniasis Treatment
This compound has also been investigated for its potential against leishmaniasis. Formulations of this compound, including hydrous gels and water-in-oil emulsions, were tested in vivo against Leishmania major and Leishmania donovani . Results indicated significant reductions in parasite burden in treated mice compared to controls . This suggests that this compound could be developed into effective topical treatments for leishmaniasis.
Pharmacokinetics and Safety Profile
Research has shown that this compound exhibits favorable pharmacokinetics, persisting longer in plasma compared to its predecessor, parvaquone. This extended half-life may contribute to its effectiveness against persistent infections . Toxicity studies indicate low acute oral toxicity levels (>8000 mg/kg) in rodent models, supporting its safety for use in veterinary applications .
Case Studies and Field Trials
- Theileriosis in Cattle : A field trial conducted in Zambia treated 68 cattle with this compound, achieving a remarkable cure rate of 91%. This highlights the drug's potential as a frontline treatment against Theileria infections .
- Sporotrichosis Treatment : In vitro studies showed that this compound was significantly more effective than traditional antifungals like itraconazole against Sporothrix brasiliensis, suggesting its utility in treating this zoonotic disease .
- Leishmaniasis : Topical formulations of this compound were tested on BALB/c mice infected with Leishmania species, demonstrating significant efficacy in reducing cutaneous lesions .
Mechanism of Action
Buparvaquone exerts its effects by inhibiting the mitochondrial cytochrome b complex, which is essential for the respiratory chain in protozoan parasites. This inhibition disrupts the production of adenosine triphosphate, leading to the death of the parasite . The molecular targets include the quinone-binding site of cytochrome b .
Comparison with Similar Compounds
Structural and Functional Analogs
Parvaquone
- Structure: A related hydroxynaphthoquinone with a shorter alkyl side chain.
- Pharmacokinetics : Faster absorption (Tmax = 0.84 h) but shorter half-life (11.12 h) compared to buparvaquone (Tmax = 3.17 h, half-life = 26.44 h) .
- Stability : More resistant to degradation under UV light and air exposure than this compound, which rapidly loses potency when exposed to ambient conditions .
- Efficacy : Less potent than this compound in treating T. annulata; often requires combination therapies (e.g., with frusemide) for enhanced efficacy .
Atovaquone
- Structure: A hydroxynaphthoquinone used against Plasmodium falciparum and Pneumocystis carinii.
- Mechanism : Similar cyt b targeting but resistance arises from Qo1 site mutations, distinct from this compound’s Qo2-associated resistance .
- Clinical Use: Limited veterinary application compared to this compound but shares cross-resistance risks in Theileria spp. due to structural similarity .
Mechanistic Comparisons
MMV668754 (Trifloxystrobin)
- Class : A strobilurin fungicide repurposed for antitheilerial activity.
- Mechanism : Inhibits cyt b at the Qo site, mirroring this compound’s action. Induces G1 arrest and apoptosis in T. annulata-infected lymphocytes with comparable efficacy .
MMV560185 and MMV000062
- Activity : Cause irreversible cell death in T. annulata-infected cultures, unlike this compound, which permits partial cell recovery post-treatment .
- Structural Similarity : Low Tanimoto coefficients (Tc < 0.3) with this compound, indicating distinct pharmacophores despite overlapping targets .
Pharmacokinetic and Stability Profiles
Compound | Tmax (h) | Half-life (h) | Stability to Air Exposure | Solubility |
---|---|---|---|---|
This compound | 3.17 | 26.44 | Low | Poor (0.03 µg/mL) |
Parvaquone | 0.84 | 11.12 | Moderate | Moderate |
MMV668754 | N/A | N/A | High | High |
Notes: this compound’s poor solubility and stability are addressed via prodrugs (e.g., this compound-3-phosphate), which enhance aqueous solubility (>3.5 mg/mL) and skin permeation for cutaneous leishmaniasis treatment .
Efficacy Against Non-Theileria Pathogens
Imidocarb (Babesiosis Treatment)
- Comparison : this compound shows superior residual efficacy against Babesia bovis (150 nM vs. 300 nM imidocarb for complete parasite clearance) and prevents recrudescence more effectively .
Leishmania spp.
- Activity: this compound exhibits nanomolar efficacy against L. donovani and L. major, outperformed only by its phosphate prodrugs, which enhance bioavailability .
Resistance Mechanisms
Mutation Site | This compound Resistance | Atovaquone Resistance |
---|---|---|
Qo1 (Cyt b) | No | Yes |
Qo2 (Cyt b) | Yes (codons 253, 262) | No |
Implications : Cross-resistance is rare due to divergent mutation sites, but Qo2 mutations in T. annulata render this compound ineffective in ~30% of clinical cases .
Biological Activity
Buparvaquone is a second-generation hydroxynaphthoquinone compound that has emerged as a significant therapeutic agent in veterinary medicine, particularly for the treatment of theileriosis in cattle. This article delves into its biological activity, mechanisms, efficacy, and safety based on diverse research findings.
This compound operates primarily by inhibiting mitochondrial electron transport in protozoan parasites. It is structurally related to atovaquone, sharing a similar mechanism that disrupts the mitochondrial membrane potential by targeting the cytochrome b gene within the mitochondrial inner membrane. This inhibition leads to impaired energy production in parasites such as Theileria parva, Theileria annulata, and Babesia bovis .
Efficacy Against Theileriosis
This compound has demonstrated significant efficacy against various strains of Theileria, with an EC50 value of 0.0003 mg/L (10^-9 M) against Theileria parva. Clinical trials have shown promising results:
- Field Trials : In Zambia, a single dose of 2.5 mg/kg this compound resulted in a cure rate of 91% among cattle diagnosed with East Coast fever .
- Clinical Studies : A study involving 229 cattle in Kenya showed an overall recovery rate of 85.6%, with higher recovery rates associated with fewer doses .
Safety and Toxicology
This compound has undergone rigorous safety assessments. Its oral LD50 in rats exceeds 8000 mg/kg, indicating low toxicity . Studies on hematological parameters in calves treated with this compound revealed no significant adverse effects on organ function or inflammatory processes, supporting its safety profile for veterinary use .
Comparative Studies
Recent research has compared this compound's efficacy with other treatments, such as imidocarb. In vitro studies indicated that this compound effectively inhibited the growth of Babesia bovis, outperforming imidocarb at various concentrations .
Table 1: Comparative Efficacy of this compound and Imidocarb
Treatment | Concentration (nM) | Survival Rate (%) |
---|---|---|
This compound | Varies | Higher than Imidocarb |
Imidocarb | Varies | Lower than this compound |
Case Studies
- Zambian Field Trials : A significant trial involved treating 68 cattle infected with Theileria parva. The treatment resulted in a high survival rate, demonstrating this compound's effectiveness under field conditions .
- Egyptian Dairy Cattle Study : In a herd where low-grade infections were prevalent, treated animals showed improved clinical health and milk yield compared to untreated controls, suggesting additional benefits beyond merely treating infection .
Table 2: Field Trial Results for this compound Treatment
Condition | Treated Group (n) | Recovery Rate (%) |
---|---|---|
Mild Infection | 20 | 100 |
Moderate Infection | 18 | 88.9 |
Severe Infection | 30 | 86.7 |
Total | 68 | 91 |
Q & A
Basic Research Questions
Q. How can researchers develop and validate analytical methods for quantifying Buparvaquone in bulk and pharmaceutical formulations?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) using a PRINCETON C18 column (4.6×150 mm, 5µ) with a mobile phase of acetonitrile and 1% glacial acetic acid (95:5 v/v) at 251 nm is effective. The method achieves a retention time of 8.62 minutes and linearity in the range of 2–20 µg/ml (correlation coefficient R² = 0.999) . UV spectrophotometry at 251 nm and 273 nm (for simultaneous estimation with drugs like Furosemide) is also validated under ICH Q2(R1) guidelines, offering cost-effective, high-precision alternatives .
Q. What stability-indicating methods are recommended for assessing this compound under stress conditions?
- Methodology : Forced degradation studies using acidic (2N HCl), basic (1N NaOH), oxidative (30% H₂O₂), thermal, and photolytic stressors reveal higher degradation under alkaline (80.55% active remaining) and oxidative (66% remaining) conditions. RP-HPLC with a PRINCETON C18 column is suitable for tracking degradation products, ensuring method specificity and stability .
Q. How is this compound’s in vitro efficacy against protozoan parasites evaluated?
- Methodology : Conduct 4-day proliferation assays to determine IC₅₀ values. For Neospora caninum tachyzoites, this compound shows an IC₅₀ of 4.9 nM, while Leishmania amastigotes exhibit IC₅₀ values of 1–4 µM. Ultrastructural analysis (e.g., electron microscopy) can confirm parasiticidal effects, such as cytoplasmic disruption after 3–5 days of treatment .
Advanced Research Questions
Q. What methodologies address contradictions in this compound’s oxidative stress impact in animal models?
- Methodology : In rams, measure plasma malondialdehyde (MDA, lipid peroxidation marker), catalase (CAT), glutathione peroxidase (GPX), and total antioxidant status (TAS). This compound increases MDA (~2.8-fold) and decreases CAT/GPX (~2.2-fold), but TAS remains unchanged, suggesting species-specific antioxidant capacity modulates oxidative stress .
Q. How can resistance mechanisms like TaPIN1 mutations be detected in Theileria parasites?
- Methodology : Use TaqMan probe real-time PCR to identify mutations in the TaPIN1 gene associated with this compound resistance. Compare sequences from cattle blood samples (e.g., Xinjiang region) to reference genomes to guide clinical dosing adjustments .
Q. What experimental designs optimize liposomal this compound formulations for visceral leishmaniasis?
- Methodology : Preclinical studies in mice should evaluate encapsulation efficiency, drug release kinetics, and toxicity. Liposomal formulations reduce systemic toxicity while maintaining efficacy. Monitor parasitic load reduction in spleen/liver tissues via qPCR or histopathology .
Q. How are combination therapies (e.g., this compound + Furosemide) validated for veterinary use?
- Methodology : Use simultaneous UV spectrophotometric methods at isosbestic points (e.g., 266 nm) and λ-max values (251 nm for this compound, 273 nm for Furosemide). Validate linearity (2–10 µg/ml), recovery rates (98.47–100.09%), and robustness under ICH guidelines .
Q. What protocols ensure environmental safety during this compound spillage or disposal?
- Methodology : Follow GHS guidelines: contain spills with inert absorbents, avoid environmental release, and notify authorities for large spills. Use PPE (gloves, goggles) and dispose of contaminated materials per local regulations (refer to SDS Sections 13 and 15) .
Q. How does this compound’s inhibition of cytochrome bc1 complex inform resistance studies?
- Methodology : Molecular docking studies can model this compound’s binding to the Qo site of cytochrome b. Compare binding affinities in wild-type vs. mutant parasites (e.g., TaPIN1 mutations) to predict resistance mechanisms .
Q. What statistical approaches resolve conflicting efficacy data in bovine theileriosis trials?
Properties
IUPAC Name |
3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGDTWQGGLJCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057849 | |
Record name | Buparvaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88426-33-9 | |
Record name | Buparvaquone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparvaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPARVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.